N-[(E)-ethylideneamino]benzamide
Description
N-[(E)-ethylideneamino]benzamide is a benzamide derivative characterized by an (E)-configured ethylideneamino group (-N=CHCH₃) attached to the benzamide scaffold. Benzamides are widely studied for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme-modulating activities. The (E)-configuration of the ethylideneamino group is critical for its stereochemical interactions with biological targets, influencing binding affinity and selectivity .
Synthesis:
The compound can be synthesized via Mannich-type reactions or benzamidomethylation strategies. For instance, analogous benzamides are prepared using reagents like (benzamidomethyl)triethylammonium chloride or by condensing benzamide with aldehydes and amines under acidic conditions .
Properties
CAS No. |
14850-81-8 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b10-2+ |
InChI Key |
MJIZEJCLXHFZHD-WTDSWWLTSA-N |
SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
Synonyms |
Benzoic acid, ethylidenehydrazide, (E)- (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzamides with Antiparasitic Activity
- Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide): Structure: Contains a nitro-thiazole moiety instead of the ethylideneamino group. Activity: Broad-spectrum antiparasitic agent targeting Giardia and Cryptosporidium. The nitro group enhances redox-mediated toxicity in parasites. Comparison: Unlike N-[(E)-ethylideneamino]benzamide, nitazoxanide’s nitro-thiazole group confers specificity for parasitic enzymes .
- N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide (ZINC20031597): Structure: Features a pyrimidinone-methyl substituent. Activity: Binds to Trypanosoma cruzi trans-sialidase (TcTS), inhibiting parasite virulence. Comparison: The pyrimidinone group enables hydrogen bonding with TcTS, whereas the ethylideneamino group in this compound may favor interactions with other targets .
Anticancer and Antimicrobial Benzamides
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide: Structure: Imidazole-substituted benzamide. Activity: Potent against cervical cancer (MCF7 cells) with an IC₅₀ of 8.2 µM. The imidazole ring enhances DNA intercalation.
- N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide: Structure: Azetidinone-linked benzamide. Activity: Antimicrobial (MIC = 6.25 µg/mL against S. aureus) due to β-lactam-like activity. Comparison: The azetidinone moiety introduces ring strain, enhancing reactivity, whereas the ethylideneamino group offers conformational flexibility .
Enzyme Inhibitors and Activators
- N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB): Structure: Long alkyl chain and chloro-trifluoromethyl substituents. Activity: Activates p300 histone acetyltransferase (HAT) at 10 µM, promoting chromatin remodeling. Comparison: The ethylideneamino group in this compound lacks the lipophilic alkyl chain of CTPB, likely reducing membrane affinity but improving solubility .
- N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives: Structure: Tetrazole ring enhances acidity (pKa ~4.5) for ionic interactions. Activity: GPR35 agonists (EC₅₀ = 0.041–0.059 µM). Comparison: The ethylideneamino group may mimic tetrazole’s hydrogen-bonding capacity but with reduced metabolic stability .
Physicochemical and Spectral Properties
Table 1: Key Properties of Selected Benzamides
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